molecular formula C10H14ClNO2 B13313499 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13313499
M. Wt: 215.67 g/mol
InChI Key: CMIWFZFKFJSKIF-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a 4-chlorobenzylamino group. Its molecular formula is C₁₀H₁₃ClNO₂, and it exhibits a molecular weight of 214.67 g/mol (calculated based on analogous structures in ).

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14ClNO2/c11-9-3-1-8(2-4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2

InChI Key

CMIWFZFKFJSKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(CO)CO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 4-chlorobenzylamine with glycidol. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound, with the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring, backbone hydroxyl/amino group positions, or additional functional groups. Key examples include:

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Activities
2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol (CAS: 1594593-29-9) Bromo and chloro substituents at positions 4 and 2 on phenyl 294.57 Higher molecular weight; potential enhanced halogen-mediated bioactivity (e.g., antimicrobial) .
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (Fingolimod Hydrochloride) Octylphenyl-ethyl chain instead of chlorobenzyl; hydrochloride salt 436.03 Immunomodulatory agent for autoimmune diseases; targets sphingosine-1-phosphate receptors .
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol Methyl group at position 3 on phenyl; hydroxyl at C1 instead of C3 229.67 Classified under "A1" category (unspecified activity) with 95% purity; potential structural instability due to hydroxyl proximity .
4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) Dual chlorophenyl groups; benzene-1,3-diol core 383.24 Dual inhibitor of xanthine oxidase and NLRP3; anti-gout activity .
Propan-1,3-diol Lacks amino and chlorophenyl groups 76.09 Stabilizes collagen via hydrogen bonding; no antimicrobial activity compared to propylene glycol .

Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol, also known as a derivative of phenylpropanoids, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is particularly noted for its antimicrobial and potential therapeutic properties , making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group that enhances its lipophilicity and potential interaction with biological membranes. The presence of hydroxyl groups allows for hydrogen bonding with enzymes and proteins, which can modulate their activity and influence various biochemical pathways.

Research indicates that this compound may act as an agonist at sphingosine-1-phosphate receptors , similar to other compounds in its class. Activation of these receptors can lead to significant cellular responses, including changes in cell growth, survival, and migration.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal activities of this compound. The compound has shown effectiveness against various strains of bacteria and fungi. Below is a summary of its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Observed
Staphylococcus aureus0.0039 - 0.025 mg/mLComplete death within 8 h
Escherichia coli0.0039 - 0.025 mg/mLComplete death within 8 h
Candida albicansVariesModerate inhibition
Pseudomonas aeruginosaVariesLimited activity

These findings suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

  • Case Study on Antibacterial Activity : In a recent study involving synthesized derivatives of similar structures, it was found that modifications in the phenyl ring significantly affected the antibacterial properties. Compounds with electron-donating groups showed enhanced activity against both Gram-positive and Gram-negative strains .
  • Case Study on Antifungal Activity : Another investigation demonstrated that derivatives of this compound exhibited antifungal properties against Candida species, with MIC values indicating moderate effectiveness.

Pharmacological Applications

Given its biological activity, this compound holds promise for various pharmacological applications:

  • Antimicrobial Agent : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Therapeutic Agent : Potential use in treating conditions related to sphingosine-1-phosphate receptor modulation.

Q & A

Q. What are the common synthetic routes for 2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol, and how are intermediates resolved for chirality?

The synthesis typically involves:

  • Reduction of nitrobenzene derivatives to introduce the aminophenyl group.
  • Substitution reactions to attach the (4-chlorophenyl)methylamino moiety.
  • Chiral resolution (e.g., via chiral chromatography or enzymatic methods) to isolate the desired enantiomer, as racemic mixtures are common in precursor steps . Key reagents include lithium aluminum hydride for reductions and palladium catalysts for coupling reactions.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination, particularly for chiral centers.
  • HPLC-MS to assess purity and detect byproducts . For stability studies, accelerated degradation tests under varied pH/temperature conditions are recommended.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl or methoxyphenyl) to assess effects on receptor binding .
  • Chirality analysis : Compare enantiomers using in vitro bioassays (e.g., enzyme inhibition assays) to identify active configurations .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. How should researchers address contradictions between experimental data and theoretical predictions for this compound?

  • Replicate experiments : Verify results under controlled conditions (e.g., solvent purity, reaction temperature).
  • Validate computational models : Cross-check density functional theory (DFT) calculations with experimental spectroscopic data (e.g., IR, Raman) .
  • Explore alternative mechanisms : For unexpected reaction outcomes, investigate side reactions (e.g., free radical pathways) using trapping agents like TEMPO .

Q. What methodologies ensure the stability of low-dose pharmaceutical formulations containing this compound?

  • Granulation techniques : Use wet or dry granulation to improve blend uniformity in tablets containing ≤0.5 mg active ingredient.
  • Lyophilization : For injectables, optimize cryoprotectants (e.g., trehalose) to prevent degradation during freeze-drying .
  • Content uniformity testing : Employ near-infrared (NIR) spectroscopy for real-time monitoring during manufacturing .

Q. How does chirality influence the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Enantiomer-specific assays : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate and test individual enantiomers.
  • Metabolism studies : Incubate enantiomers with liver microsomes to identify CYP450-mediated oxidation differences .
  • In vivo profiling : Compare bioavailability and half-life in animal models (e.g., rats) via stereoselective pharmacokinetic analysis .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Continuous flow chemistry : Reduces racemization risks by controlling residence time and temperature .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) for enantioselective hydrogenation .

Q. How can computational tools enhance reaction optimization for derivatives of this compound?

  • Reaction path screening : Use Gaussian or ORCA software to simulate energy barriers for proposed mechanisms.
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts for new derivatives .

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